molecular formula C13H14ClN5OS B7572753 (6-Amino-5-chloropyridin-3-yl)-[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone

(6-Amino-5-chloropyridin-3-yl)-[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone

Cat. No. B7572753
M. Wt: 323.80 g/mol
InChI Key: CHKXYGUDEPKKBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Amino-5-chloropyridin-3-yl)-[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone, also known as AT-1012, is a novel compound that has been the subject of extensive research in recent years. This compound has been found to have a wide range of potential applications in the field of medicine, particularly in the treatment of cancer and other diseases. In

Scientific Research Applications

(6-Amino-5-chloropyridin-3-yl)-[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone has been extensively studied for its potential applications in cancer treatment. It has been found to have potent anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a crucial mechanism in the treatment of cancer.

Mechanism of Action

The mechanism of action of (6-Amino-5-chloropyridin-3-yl)-[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is known to be involved in the growth and survival of cancer cells. This compound has been found to inhibit the activity of this pathway, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects on cancer cells. It has been shown to induce cell cycle arrest, inhibit cell proliferation, and promote apoptosis in cancer cells. Additionally, this compound has been found to inhibit the growth and metastasis of tumors in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of (6-Amino-5-chloropyridin-3-yl)-[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone in lab experiments is its potent anti-tumor activity, which makes it a promising candidate for cancer treatment. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of (6-Amino-5-chloropyridin-3-yl)-[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and to identify potential drug targets for cancer treatment. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of (6-Amino-5-chloropyridin-3-yl)-[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone involves the reaction of 6-amino-5-chloropyridin-3-ylamine with 4-(1,3-thiazol-2-yl)piperazine in the presence of a suitable coupling agent. The resulting product is then purified using various chromatographic techniques to obtain the final compound.

properties

IUPAC Name

(6-amino-5-chloropyridin-3-yl)-[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN5OS/c14-10-7-9(8-17-11(10)15)12(20)18-2-4-19(5-3-18)13-16-1-6-21-13/h1,6-8H,2-5H2,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKXYGUDEPKKBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CS2)C(=O)C3=CC(=C(N=C3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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